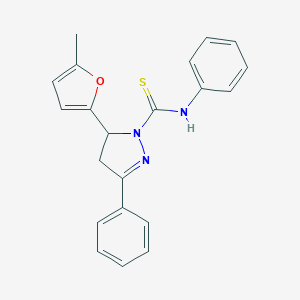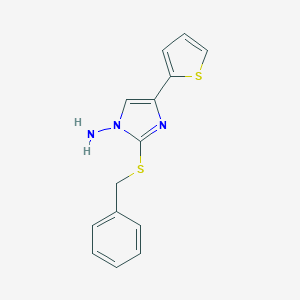
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, also known as MDPT or thiothinone, is a synthetic compound that belongs to the class of designer drugs. It was first synthesized in the 1960s and has since gained popularity among drug users due to its psychoactive effects. However,
Mechanism of Action
The mechanism of action of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is not well understood. However, it is believed to act as a central nervous system stimulant, similar to other designer drugs. It is thought to act by increasing the release of dopamine, norepinephrine, and serotonin in the brain.
Biochemical and Physiological Effects:
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been shown to have various biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature in animal studies. It has also been shown to increase locomotor activity and induce hyperactivity in animals.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in lab experiments is its availability and low cost. It can be easily synthesized in the lab and is relatively inexpensive compared to other reagents. However, one limitation is its potential for abuse. 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a psychoactive compound and may be misused by lab personnel or students.
Future Directions
There are several future directions for the use of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide in scientific research. One potential application is its use as a reagent for the synthesis of new compounds with potential therapeutic applications. Another potential application is its use in the development of new drugs for the treatment of various neurological disorders. Additionally, further research is needed to fully understand the mechanism of action and potential toxicity of 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide.
In conclusion, 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetic compound that has gained popularity among drug users due to its psychoactive effects. However, it also has potential scientific research applications, including its use as a reagent in organic chemistry and the development of new drugs for the treatment of neurological disorders. Further research is needed to fully understand its mechanism of action and potential toxicity.
Synthesis Methods
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide can be synthesized using various methods, including the reaction of 5-methyl-2-furaldehyde with phenylhydrazine, followed by reaction with thiosemicarbazide in the presence of a catalyst. Another method involves the reaction of 5-methyl-2-furaldehyde with phenylhydrazine and thiourea in the presence of a catalyst. These methods have been described in detail in scientific literature.
Scientific Research Applications
5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been studied for its potential use in various scientific research applications. One such application is its use as a reagent in organic chemistry. 5-(5-methyl-2-furyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide has been used as a reagent for the synthesis of various compounds, including pyrazolines, pyrazoles, and thiazoles. It has also been used as a reagent for the synthesis of amines and amides.
properties
Molecular Formula |
C21H19N3OS |
|---|---|
Molecular Weight |
361.5 g/mol |
IUPAC Name |
3-(5-methylfuran-2-yl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |
InChI |
InChI=1S/C21H19N3OS/c1-15-12-13-20(25-15)19-14-18(16-8-4-2-5-9-16)23-24(19)21(26)22-17-10-6-3-7-11-17/h2-13,19H,14H2,1H3,(H,22,26) |
InChI Key |
NRMHIDNCTRDDRQ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=C(O1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-allyl-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B292077.png)
![Ethyl 6-cyano-1-(4-ethoxyphenyl)-7-isobutyl-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292081.png)
![Ethyl 7-(4-chlorophenyl)-6-cyano-1-(2-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292082.png)
![Ethyl 6-cyano-1-(4-methylphenyl)-5-oxo-7-(3-pyridinyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292083.png)
![Ethyl 1-(4-chlorophenyl)-6-cyano-7-(4-methylphenyl)-5-oxo-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylate](/img/structure/B292084.png)
![6-Cyano-1-(2-methylphenyl)-7-(4-methylphenyl)-5-oxo-[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxylic acid ethyl ester](/img/structure/B292085.png)
![Ethyl 1-(4-ethoxyphenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292092.png)
![Ethyl 1-(4-chlorophenyl)-6-methyl-5-oxo-1,5-dihydro[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292093.png)
![Ethyl 1-(3-chlorophenyl)-6-methyl-5-oxo-[1,2,4]triazolo[3,4-c][1,2,4]triazine-3-carboxylate](/img/structure/B292094.png)
![Diethyl 1-(4-chlorophenyl)-7-methyl-5-phenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292097.png)
![3-Ethyl 6-methyl 1-(3-chlorophenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292098.png)
![3-Ethyl 6-methyl 1-(4-ethoxyphenyl)-7-methyl-5-(4-methylphenyl)-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3,6-dicarboxylate](/img/structure/B292099.png)